molecular formula C14H24NO5P B6231323 ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine phosphate CAS No. 2503155-42-6

ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine phosphate

Cat. No. B6231323
CAS RN: 2503155-42-6
M. Wt: 317.3
InChI Key:
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Description

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine phosphate, commonly referred to as EPAP, is an organic compound that has been used in scientific research in recent years. EPAP is a phosphorylated derivative of ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine, which is an amino acid derivative. EPAP is a small molecule that has a wide range of applications in scientific research due to its ability to interact with proteins and other molecules.

Mechanism of Action

EPAP binds to proteins and other molecules through its phosphoryl group, which is able to form covalent bonds with the target molecules. This binding allows EPAP to interact with and modulate the activity of the target molecules. EPAP can also act as a substrate for enzymes, allowing them to catalyze reactions that would not otherwise occur.
Biochemical and Physiological Effects
EPAP has been shown to have a number of biochemical and physiological effects, including the modulation of protein-protein interactions, signal transduction pathways, and enzyme-substrate interactions. EPAP has also been shown to have an effect on gene expression, as well as on the structure and function of proteins.

Advantages and Limitations for Lab Experiments

EPAP has a number of advantages for use in laboratory experiments, including its small size, its ability to form covalent bonds with proteins, and its ability to act as a substrate for enzymes. However, it also has some limitations, such as its potential to cause adverse effects when used in high concentrations, and its potential to interfere with other molecules in the system.

Future Directions

Future research into EPAP could focus on its potential applications in drug discovery and development, as well as its potential to be used as a biomarker for disease. Additionally, further research could focus on its effects on gene expression, its potential to be used as a tool for studying protein-protein interactions, and its potential to be used in the development of new therapeutic agents.

Synthesis Methods

EPAP is synthesized by reacting ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine with phosphoryl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere at a temperature of 80°C and the product is isolated by column chromatography.

Scientific Research Applications

EPAP has been used in a number of scientific research applications, including in the study of protein-protein interactions, signal transduction pathways, and enzyme-substrate interactions. EPAP has also been used to study the structure and function of proteins, as well as to investigate the regulation of gene expression.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine phosphate involves the reaction of ethylamine with (1R)-1-[(2R)-oxolan-2-yl]-2-phenylethanol, followed by phosphorylation of the resulting amine.", "Starting Materials": [ "Ethylamine", "(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethanol", "Phosphoric acid", "Diethyl ether", "Sodium hydroxide" ], "Reaction": [ "Step 1: Ethylamine is added dropwise to a solution of (1R)-1-[(2R)-oxolan-2-yl]-2-phenylethanol in diethyl ether, with stirring at room temperature.", "Step 2: The reaction mixture is stirred for several hours, then the diethyl ether is removed under reduced pressure.", "Step 3: The resulting solid is dissolved in water and the pH is adjusted to basic using sodium hydroxide.", "Step 4: The amine is extracted with diethyl ether and the organic layer is dried over magnesium sulfate.", "Step 5: Phosphoric acid is added to the amine in diethyl ether, with stirring at room temperature.", "Step 6: The reaction mixture is stirred for several hours, then the diethyl ether is removed under reduced pressure.", "Step 7: The resulting solid is dissolved in water and the pH is adjusted to basic using sodium hydroxide.", "Step 8: The phosphate salt is extracted with diethyl ether and the organic layer is dried over magnesium sulfate." ] }

CAS RN

2503155-42-6

Product Name

ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine phosphate

Molecular Formula

C14H24NO5P

Molecular Weight

317.3

Purity

97

Origin of Product

United States

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